A Comprehensive Technical Guide to CBZ-S-Phenyl-L-Cysteine
A Comprehensive Technical Guide to CBZ-S-Phenyl-L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Carbobenzyloxy-S-phenyl-L-cysteine, commonly abbreviated as CBZ-S-Phenyl-L-Cysteine, is a protected amino acid derivative of significant interest in synthetic organic chemistry and drug development. As a pivotal chiral building block, it incorporates the L-cysteine framework, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group and the thiol side chain is functionalized with a phenyl group. This strategic protection and modification allow for precise chemical manipulations, making it an invaluable intermediate in the synthesis of complex peptides and pharmaceutically active molecules. The inherent stereochemistry of the L-cysteine backbone is crucial for creating single-enantiomer therapeutics, where biological activity is highly dependent on a specific three-dimensional arrangement.
Core Physicochemical and Spectroscopic Properties
The fundamental properties of CBZ-S-Phenyl-L-Cysteine are summarized below, providing essential data for its identification, handling, and use in experimental settings.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 159453-24-4 | [1][2] |
| Molecular Formula | C₁₇H₁₇NO₄S | [3][4] |
| Molecular Weight | 331.39 g/mol | [3][4] |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-(phenylthio)propanoic acid | [4] |
| Appearance | White powder with lumps | [1] |
| Melting Point | 94-97 °C (lit.) | [1][3][5] |
| Boiling Point | 547.5 ± 50.0 °C (Predicted) | [1][3][5] |
| Density | 1.2606 (Rough Estimate) | [1][3][5] |
| Solubility | Soluble in Methanol | [5] |
| Optical Rotation (α) | -55° (c=2, EtOH) | [3][5] |
Table 2: Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of CBZ-S-Phenyl-L-Cysteine.
| Spectroscopy Type | Data | Reference |
| FTIR (ATR) | Characteristic peaks for N-H, C=O (carbamate and carboxyl), and aromatic C-H bonds are expected. A spectrum is available for viewing in the SpectraBase database. | [4][6] |
| ¹H NMR | Expected chemical shifts (δ, ppm): Aromatic protons (C₆H₅-S and C₆H₅-CH₂), benzylic methylene protons (CH₂), alpha-proton (α-CH), and beta-protons (β-CH₂). | [7] |
| ¹³C NMR | Expected chemical shifts (δ, ppm): Carbonyl carbons (carboxyl and carbamate), aromatic carbons, benzylic carbon (CH₂), alpha-carbon (α-CH), and beta-carbon (β-CH₂). | [7][8] |
| Exact Mass | 331.087829 g/mol | [4] |
Experimental Protocols
The synthesis of CBZ-S-Phenyl-L-Cysteine is a key procedure for its application in further research. A reliable, large-scale synthesis has been developed, which is crucial for obtaining the multi-kilogram quantities required for drug development.
Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine[9]
This protocol details a one-pot synthesis starting from N-Cbz-L-serine, which avoids the isolation of the intermediate β-lactone, making it more scalable.
Materials and Reagents:
-
N-Cbz-L-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Thiophenol (PhSH)
-
Sodium hydride (NaH)
-
Acetonitrile (CH₃CN)
-
Sodium bisulfate (NaHSO₄)
-
Ethyl acetate
-
Methylene chloride
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Initial Setup: To a 22L three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and nitrogen inlet, add triphenylphosphine (1.00 eq) and acetonitrile.
-
Cooling and Reagent Addition: Heat the mixture to 30°C to dissolve all solids, then cool to -40°C in an acetone/dry ice bath. Add diethyl azodicarboxylate (1.00 eq) at a rate that maintains the internal temperature below -35°C. Stir for 10 minutes.
-
β-Lactone Formation: Add a solution of N-Cbz-L-serine (1.00 eq) in acetonitrile dropwise, keeping the temperature below -35°C. After addition, remove the cooling bath and allow the mixture to warm towards room temperature, forming a solution of N-Cbz-L-serine β-lactone.
-
Nucleophilic Opening: In a separate flask, prepare a solution of sodium thiophenoxide by adding thiophenol (1.00 eq) to a slurry of sodium hydride (1.00 eq) in acetonitrile.
-
Reaction: Cool the sodium thiophenoxide solution to -40°C and add the previously prepared β-lactone solution, maintaining the temperature below -35°C. Stir the mixture for 1 hour.
-
Work-up and Extraction: Quench the reaction by adding a solution of sodium bisulfate in water. Extract the aqueous layer with methylene chloride to remove by-products like diethyl hydrazinodicarboxylate (DEAD-H₂).
-
Acidification and Isolation: Acidify the aqueous layer and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield an oil that crystallizes upon standing. The final product typically has a purity of 94-96% by HPLC with an enantiomeric excess of >99%.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the large-scale synthesis of CBZ-S-Phenyl-L-Cysteine.
Caption: A step-by-step workflow for the synthesis of CBZ-S-Phenyl-L-Cysteine.
Biological Activity and Applications
While this guide focuses on the fundamental properties of CBZ-S-Phenyl-L-Cysteine, it is important to note the broader context of its parent class. N-Cbz-L-cysteine derivatives have been investigated for a range of biological activities, including potential anticancer, antioxidant, and antimicrobial effects.[10] The primary application of CBZ-S-Phenyl-L-Cysteine, however, remains as a critical intermediate in peptide synthesis.[11] The Cbz group provides robust protection for the amine, while the S-phenyl group can be a stable moiety or a precursor for further transformations in the synthesis of complex, biologically active peptides and small molecules. Derivatives of S-aryl cysteines are recognized as useful intermediates for a variety of pharmaceutically active compounds.[12]
References
- 1. echemi.com [echemi.com]
- 2. CBZ-S-Phenyl-L-cysteine | 159453-24-4 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. CBZ-S-Phenyl-L-cysteine CAS#: 159453-24-4 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
